Diethyl acetylphosphonate

説明

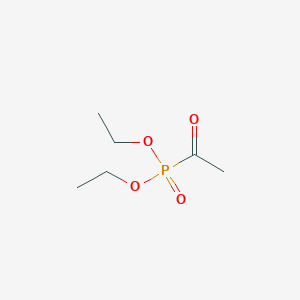

Diethyl acetylphosphonate (DEAP), also known as acetylphosphonic acid diethyl ester or O,O-diethylacetylphosphonate, is a phosphonate ester with the molecular formula C₆H₁₃O₄P (). Its structure features an acetyl group (CH₃CO-) bonded to a phosphorus atom, which is further linked to two ethoxy groups. DEAP is widely used in organic synthesis, particularly in enantioselective aldol reactions and as a substrate surrogate in enzymatic studies due to its resemblance to acetate or pyruvate .

Key properties include:

- Reactivity: The acetyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the phosphorus center.

- Applications: DEAP serves as a precursor for α-ketophosphonates and participates in organocatalyzed reactions, enabling asymmetric synthesis of complex molecules .

特性

IUPAC Name |

1-diethoxyphosphorylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O4P/c1-4-9-11(8,6(3)7)10-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHJPFQGGNEGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335132 | |

| Record name | Diethyl acetylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919-19-7 | |

| Record name | Diethyl acetylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 919-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Arbuzov Reaction of Acid Chlorides with Trialkyl Phosphites

One of the classical and widely used methods to prepare α-ketophosphonates, including this compound, is the Arbuzov reaction. This involves the reaction of the corresponding acid chloride with trialkyl phosphites or alkylphosphonites.

Reaction scheme :

Acid chloride (acetyl chloride) + triethyl phosphite → this compoundMechanism : The nucleophilic phosphite attacks the electrophilic carbonyl carbon of the acid chloride, leading to displacement of the chloride ion and formation of the phosphonate ester.

Advantages : This method is straightforward, generally high yielding, and applicable to various α-ketophosphonates.

Limitations : Requires handling of acid chlorides and trialkyl phosphites, which are moisture sensitive and sometimes toxic.

Reference : This method is well documented in the literature as a reliable route to α-ketophosphonates.

Synthesis via 2-alkyl-2-phosphonyl-1,3-dithianes

An alternative synthetic approach involves the preparation of α-ketophosphonates from 2-alkyl-2-phosphonyl-1,3-dithianes, which are then hydrolyzed to yield the ketophosphonate.

Process :

- Formation of 2-alkyl-2-phosphonyl-1,3-dithiane intermediates.

- Subsequent hydrolysis of the dithiane ring to release the α-ketophosphonate.

Advantages : This method allows for the introduction of various alkyl groups and can be useful for more complex substrates.

Reference : Detailed in synthesis studies focusing on α-ketophosphonates.

Oxidation of α-hydroxy phosphonates

Though less direct, α-ketophosphonates can be prepared by oxidation of α-hydroxy phosphonates, which themselves can be synthesized by catalytic aldol or phosphoaldol reactions.

Catalytic enantioselective synthesis : Organocatalytic methods have been developed to produce optically active α-hydroxy phosphonates, which upon oxidation yield α-ketophosphonates such as this compound derivatives.

Enantioselectivity : High enantioselectivities have been reported in the formation of α-hydroxy phosphonates, which are precursors to α-ketophosphonates.

Limitations : These methods are more complex and often substrate-specific, requiring precise catalytic conditions.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The Arbuzov reaction remains the most reliable and widely used method for preparing this compound due to its simplicity and good yields.

Organocatalytic methods involving acetylphosphonates have demonstrated that this compound can be efficiently utilized as a nucleophile precursor in asymmetric aldol reactions with high enantioselectivities (up to 92-97% ee) under mild conditions (room temperature to 0 °C).

Solvent choice and catalyst type critically influence the yield and enantioselectivity in reactions involving this compound. For example, tetrahydrofuran (THF) is often the preferred solvent.

Lowering reaction temperature improves enantioselectivity in aldol reactions involving this compound, which indirectly reflects on the purity and quality of the starting phosphonate reagent.

化学反応の分析

Hydrolysis Reactions

2.1 Kinetics of Hydrolysis

Diethyl acetylphosphonate undergoes rapid hydrolysis in aqueous solutions, yielding acetate and dimethyl phosphonic acid. The kinetics of this reaction have been extensively studied:

-

The half-life for the reaction at pH 7 and 25°C is approximately 3 seconds.

-

The reaction is first-order with respect to both hydroxide ion concentration and this compound concentration.

Table 1: Rate Constants for Hydrolysis at Various pH Levels

| pH Level | Rate Constant (s

) |

|----------|-----------------------------|

| 3.8 |

|

| 5.0 |

|

| 7.0 |

|

The mechanism proposed for hydrolysis involves the formation of a hydrated carbonyl adduct that subsequently leads to the expulsion of the phosphonate diester.

Alkylation Reactions

This compound can be used as a substrate for alkylation reactions through various mechanisms:

3.1 Michaelis–Becker Reaction

In this reaction, this compound can be deprotonated using strong bases like potassium tert-butoxide, allowing for alkylation at phosphorus:

This reaction allows for the introduction of various alkyl groups onto the phosphorus center.

Reactions with Unsaturated Compounds

This compound can also react with unsaturated compounds through hydrophosphonylation reactions:

4.1 Addition to Aldehydes and Imines

The compound adds across double bonds in aldehydes and imines, forming aminophosphonates via mechanisms similar to the Abramov reaction:

This reaction pathway highlights the utility of this compound in synthesizing more complex organophosphorus structures.

Interaction with Diazo Compounds

Interestingly, when this compound reacts with diazoethane, it leads to the formation of an oxirane derivative rather than the expected β-ketophosphonate:

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

Diethyl acetylphosphonate is primarily used as a reagent in the synthesis of various organophosphorus compounds. It acts as an effective precursor for the formation of carbon-phosphorus bonds, which are crucial in creating complex molecules for pharmaceuticals and agrochemicals. The compound can be synthesized via the Michaelis-Arbuzov reaction, where acetyl chloride reacts with triethyl phosphite under mild conditions to yield DEAP as a primary product .

Table 1: Synthesis Routes for this compound

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Acetyl chloride + Triethyl phosphite | Mild conditions | High |

Biological Applications

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. It has been studied for its ability to inhibit the enzyme DXP synthase, which plays a critical role in bacterial metabolism. This inhibition is significant in the context of antibiotic resistance, as it targets essential bacterial processes beyond traditional antibiotic mechanisms .

Case Study: Antibacterial Activity

A study highlighted the development of prodrugs based on alkyl acetylphosphonates that significantly enhance antibacterial activity against E. coli. By modifying the structure of DEAP derivatives, researchers achieved up to a 2000-fold increase in potency against this pathogen. These findings suggest that DEAP derivatives can be pivotal in developing new antibacterial agents .

Industrial Applications

Production of Flame Retardants and Plasticizers

this compound is utilized in the production of flame retardants and plasticizers. Its incorporation into polymer matrices enhances thermal stability and reduces flammability, making it valuable in manufacturing safety materials for various industries .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Flame Retardants | Enhances thermal stability and reduces flammability in materials. |

| Plasticizers | Improves flexibility and durability of polymers. |

作用機序

The mechanism of action of diethyl acetylphosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the active sites. The compound’s ability to form strong bonds with phosphorus atoms makes it effective in disrupting enzymatic activities .

類似化合物との比較

Diethyl 2-Oxo-2-Arylethylphosphonates

These compounds (e.g., 13–18 in ) are synthesized via the reaction of 2-bromo-1-aryl-ethanones with triethylphosphite. Unlike DEAP, they feature aryl groups instead of an acetyl moiety. Key differences include:

- Reactivity : The aryl groups introduce resonance stabilization, reducing electrophilicity compared to DEAP.

- Applications : Primarily used in cross-coupling reactions and as intermediates for bioactive molecules (e.g., kinase inhibitors) .

| Property | DEAP | Diethyl 2-Oxo-2-Arylethylphosphonates |

|---|---|---|

| Substituent | Acetyl (electron-withdrawing) | Aryl (electron-donating/resonance) |

| Electrophilicity | High | Moderate |

| Key Application | Aldol reactions | Medicinal chemistry intermediates |

Diisopropyl Acetylphosphonate

A bulkier analogue of DEAP, diisopropyl acetylphosphonate (DIAP) replaces ethoxy groups with isopropyl substituents. highlights its superior performance in aldol reactions:

Methyl Acetylphosphonate (MAP)

MAP (CH₃PO₃CH₃) is a smaller phosphonate used as a pyruvate mimic in enzymology. Unlike DEAP, MAP lacks ethoxy groups, which affects its binding to enzymes like pyruvate decarboxylase (PDC):

Diethyl (2-Thiophenoyl) Phosphonate

This compound () features a thiophene ring , introducing sulfur-based electronic effects:

α-Aminophosphonates

Compounds like 4a-4i () incorporate amino groups, broadening their utility in medicinal chemistry:

- Bioactivity: α-Aminophosphonates exhibit antimicrobial and antiviral properties, unlike DEAP’s synthetic focus .

- Synthesis : Prepared via Kabachnik-Fields reactions, contrasting with DEAP’s aldol/oxidation pathways .

Physicochemical and Functional Comparisons

Steric and Electronic Effects

- Ester Groups : Bulkier substituents (e.g., isopropyl in DIAP) reduce reaction rates but enhance stereocontrol.

- Electron-Withdrawing Groups: DEAP’s acetyl group increases electrophilicity, favoring nucleophilic attacks compared to aryl or amino-substituted phosphonates .

Reaction Yields and Selectivity

| Compound | Reaction Type | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|

| DEAP | Aldol reaction | 68 | 53 |

| DIAP | Aldol reaction | 91 | 86 |

| Diethyl 2-Oxo-2-Arylethyl | Cross-coupling | 75–90 | N/A |

生物活性

Diethyl acetylphosphonate (DEAP) is an organophosphorus compound that has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and as a precursor for bioactive molecules. This article explores the biological activity of DEAP, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula CHOP and is classified as a phosphonate. Its structure allows it to interact with various biological targets, particularly enzymes. The mechanism of action involves the formation of stable complexes with the active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant in the context of metabolic pathways where DEAP can influence enzyme function by altering substrate availability or enzyme conformation .

Biological Activities

1. Enzyme Inhibition:

DEAP has been studied for its inhibitory effects on key enzymes such as pyruvate dehydrogenase complex (PDHC). Research indicates that DEAP can perturb mitochondrial metabolism, affecting brain glucose and neurotransmitter metabolism. In a study involving various phosphonate analogs, significant changes in biochemical parameters were observed following DEAP administration, including alterations in glutathione levels and other metabolites .

2. Antimicrobial Properties:

Studies have indicated that this compound exhibits antimicrobial activity. For instance, certain derivatives of phosphonates have shown cytotoxic effects against Escherichia coli, suggesting that DEAP may also possess similar properties . This activity is attributed to oxidative stress induced by the compound, which can damage bacterial DNA.

3. Potential in Drug Development:

Research is ongoing to explore DEAP's role as a precursor for bioactive molecules in drug development. Its ability to form stable complexes with biological macromolecules positions it as a candidate for therapeutic applications.

Case Study 1: Inhibition of Pyruvate Dehydrogenase Complex

A study investigated the effects of various phosphonate inhibitors on PDHC. Results indicated that high doses of DEAP led to significant decreases in glutathione levels and alterations in metabolic pathways, highlighting its role in modulating enzyme activity within mitochondrial systems .

Case Study 2: Antibacterial Activity Assessment

In another study, this compound was tested against different E. coli strains. The results demonstrated a variable minimal inhibitory concentration (MIC), indicating that structural modifications could enhance its antibacterial efficacy .

Table 1: Summary of Biological Activities of this compound

Table 2: Effects on Key Metabolites Following DEAP Administration

Q & A

Basic: What is the role of diethyl acetylphosphonate in enantioselective aldol reactions, and how is it methodologically applied?

This compound serves as a surrogate for acetate or acetamide in organocatalyzed aldol reactions, enabling enantioselective synthesis of α-ketophosphonate derivatives. Methodologically, it reacts with substrates like isatin under cinchona alkaloid-derived catalysts (e.g., quinidine thiourea) in tetrahydrofuran (THF) at room temperature. The phosphonate group acts as a leaving group, facilitating subsequent nucleophilic acyl substitution to yield methyl esters. For example, reacting this compound with isatin and catalyst 4a in THF produced the aldol product in 68% yield with 53% enantiomeric excess (ee) .

Advanced: How can enantioselectivity be optimized when using this compound in organocatalyzed aldol reactions?

Optimization involves systematic screening of catalysts, solvents, and temperature:

- Catalysts : Cinchona alkaloid derivatives (e.g., 4b, 4j) improve ee values. Catalyst 4j achieved 86% ee under optimized conditions .

- Solvents : THF outperforms polar aprotic solvents like DMF due to better solubility and reaction control .

- Temperature : Lowering reaction temperature to −15°C enhanced ee from 53% to 81% (Table 1, entry 16) .

Recommended workflow :

Screen catalysts (e.g., 4a–4j) at 25°C.

Select THF as the solvent.

Gradually reduce temperature to −15°C while monitoring ee via HPLC.

Basic: What are the standard methods for synthesizing this compound derivatives?

Synthesis typically involves:

Reagent preparation : Use stable sulfonyl azides or diazo compounds for phosphonate functionalization .

Reaction conditions : Conduct reactions in anhydrous THF or dichloromethane under nitrogen.

Purification : Isolate products via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Example: Diethyl (1-diazo-2-oxopropyl)phosphonate is synthesized from aldehydes using Bestmann-Ohira reagent analogs, achieving >90% purity after purification .

Advanced: How to resolve contradictions in yield and enantiomeric excess (ee) when varying reaction parameters?

Contradictions arise from competing factors:

- Catalyst steric effects : Bulkier catalysts (e.g., 4j) improve ee but may reduce yield due to slower kinetics.

- Solvent polarity : Polar solvents accelerate reactions but reduce selectivity (Table 1, entries 15–17) .

Mitigation strategies : - Use design of experiments (DoE) to model interactions between temperature, catalyst, and solvent.

- Balance yield and ee by selecting diisopropyl acetylphosphonate (1c), which offers 91% yield and 53% ee under identical conditions .

Basic: Which analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy : P NMR (δ ~20–25 ppm) and H NMR (δ 1.3–1.4 ppm for ethyl groups) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) quantify ee using hexane/isopropanol mobile phases .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 209) .

Advanced: How does the ester group in acetylphosphonates influence reaction outcomes?

The ester group (R) modulates steric and electronic effects:

- Diethyl (1a) : Moderate yield (68%) and ee (53%) due to balanced reactivity .

- Diisopropyl (1c) : Higher yield (91%) but similar ee, attributed to reduced hydrolysis .

- Dimethyl (1b) : Lower yield (39%) due to increased electrophilicity and side reactions.

Guideline : Use diisopropyl derivatives for scalable reactions and diethyl for exploratory screening.

Basic: What precautions are necessary when handling this compound in laboratory settings?

- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

- Handling : Use gloves and eye protection; avoid inhalation (refer to SDS for diethyl phthalate analogs for safety protocols) .

- Waste disposal : Neutralize with aqueous bicarbonate before disposal .

Advanced: What are the challenges in scaling up phosphonate-mediated aldol reactions?

Key challenges include:

- Catalyst loading : High catalyst amounts (10–20 mol%) required for milligram-scale reactions may be cost-prohibitive at larger scales.

- Temperature control : Maintaining −15°C in batch reactors requires specialized equipment .

Solutions : - Develop immobilized catalysts to reduce loading.

- Optimize solvent systems for efficient heat transfer (e.g., THF/toluene mixtures).

Basic: How do N-substituents on isatin affect enantioselectivity in this compound reactions?

Larger N-substituents (e.g., trityl vs. methyl) enhance ee by stabilizing transition states through steric hindrance. For example, N-trityl isatin (2d) increased ee to 86% with catalyst 4j .

Advanced: What methodologies validate the mechanistic pathway of phosphonate-mediated reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。